![molecular formula C14H16N6O3 B2819478 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034372-81-9](/img/structure/B2819478.png)
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide
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Overview
Description
The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide” is an organic compound . It belongs to the class of compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of energetic molecules were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents . Another study reported the synthesis of a series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Scientific Research Applications
Antiproliferative Activity
N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide and its derivatives have been studied for their potential antiproliferative activity. Research has shown that certain derivatives inhibit the proliferation of endothelial and tumor cells, suggesting their utility in cancer research and therapy (Ilić et al., 2011).
Synthesis and Structural Studies
Studies have focused on the synthesis of various analogues and derivatives of this compound, exploring their chemical properties and potential applications. These studies involve complex chemical synthesis processes and analytical techniques to understand the structural and chemical characteristics of these compounds (Brown & Kershaw, 1972).
Antimicrobial and Antiviral Activities
Several studies have examined the antimicrobial and antiviral properties of derivatives of this compound. Compounds in this category have shown promising results against various microorganisms and viruses, indicating their potential in developing new antimicrobial and antiviral agents (Bektaş et al., 2007).
Antioxidant Activity
Research into the antioxidant properties of related compounds has demonstrated their potential in combating oxidative stress, which is implicated in various diseases and aging processes. This opens up avenues for the use of these compounds in therapies targeting diseases caused by oxidative damage (Shakir et al., 2017).
Potential in Neurological Disorders
Some derivatives have been studied for their potential in treating neurological disorders. For example, studies on 3-ethoxyquinoxalin-2-carboxamides, structurally related to the subject compound, have shown promise as 5-HT3 receptor antagonists with potential applications in treating depression (Mahesh et al., 2011).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Compounds with similar structures, such as triazolothiadiazine derivatives, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It is known that the hydrogen bond accepting and donating characteristics of the triazolothiadiazine core make it a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
In silico pharmacokinetic studies have been conducted on similar compounds .
Result of Action
Similar compounds have been found to have a wide range of effects, depending on their specific targets and modes of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by a variety of environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions of the target cells or organisms .
properties
IUPAC Name |
N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O3/c1-4-22-12-6-5-10-16-17-11(20(10)18-12)7-15-14(21)13-8(2)19-23-9(13)3/h5-6H,4,7H2,1-3H3,(H,15,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARJCTZHYZWEDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN2C(=NN=C2CNC(=O)C3=C(ON=C3C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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